molecular formula C15H18F2N2O B2677481 8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one CAS No. 1189569-76-3

8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one

Cat. No.: B2677481
CAS No.: 1189569-76-3
M. Wt: 280.319
InChI Key: DIHHJLLPRVUNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one is a synthetic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one typically involves a multi-step process. One common method includes the reaction of 3,5-difluoroaniline with a suitable spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, and conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors and continuous flow systems to maintain precise control over reaction parameters. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .

Scientific Research Applications

8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects primarily through inhibition of RIPK1, a key kinase involved in the necroptosis pathway. By binding to the active site of RIPK1, it prevents the phosphorylation and subsequent activation of downstream signaling molecules, thereby blocking the necroptosis process. This mechanism is particularly relevant in the context of inflammatory diseases, where necroptosis contributes to tissue damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards RIPK1, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O/c1-14(10-6-11(16)8-12(17)7-10)9-18-15(13(20)19-14)4-2-3-5-15/h6-8,18H,2-5,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHHJLLPRVUNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2(CCCC2)C(=O)N1)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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